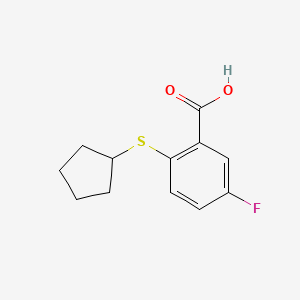![molecular formula C11H13ClF3N B1454461 3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride CAS No. 1807885-07-9](/img/structure/B1454461.png)
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride
Descripción general
Descripción
“3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride” is a research chemical with the CAS Number: 1269151-96-3 . It has a molecular weight of 251.68 . The IUPAC name for this compound is 3-[3-(trifluoromethyl)phenyl]cyclobutylamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.. It’s typically stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Modular Synthon for Medicinal Chemistry
One study focused on the synthesis of a protected 2-aminocyclobutanone, serving as a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes, such as serine proteases and metalloproteases. This research demonstrates the potential of cyclobutanone derivatives in the development of new therapeutic agents (Thahani S Habeeb Mohammad et al., 2020).
Synthesis of VLA-4 Antagonists
Another study describes the efficient synthesis of 3-aminocyclobut-2-en-1-ones by condensing cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These compounds were found to be potent antagonists of VLA-4, a protein involved in immune responses and inflammatory processes, highlighting the potential for cyclobutane derivatives in the development of anti-inflammatory drugs (S. Brand et al., 2003).
Trifluoromethyl-Substituted Analogs
Research into trifluoromethyl-substituted analogs of 1-aminocyclobutane-1-carboxylic acid has led to the synthesis of compounds with potential applications in pharmaceutical development. The synthesis involves the transformation of the acid moiety into the trifluoromethyl group, showcasing the versatility of cyclobutane derivatives in drug design (D. Radchenko et al., 2009).
Diastereo- and Enantioselective Synthesis
The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes has been reported. This method highlights the importance of aminocyclobutanes in the synthesis of biologically active compounds with multiple substituents and stereocenters, offering new avenues for the development of stereochemically complex molecules (Shengyu Feng et al., 2019).
Stereoselective Synthesis of Cyclobutane Scaffolds
Stereoselective synthesis techniques have been developed for creating tri-functionalized cyclobutane scaffolds, which are vital for the construction of compounds with potential applications in various fields of chemistry and pharmacology. These techniques allow for the control of stereochemistry, which is crucial in the biological activity of the resulting compounds (Zong Chang et al., 2019).
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8;/h1-4,8,10H,5-6,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUYVYDSAJHUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



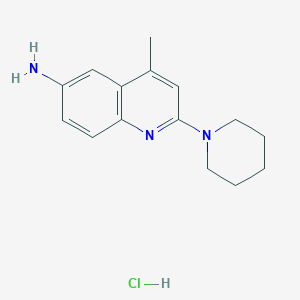
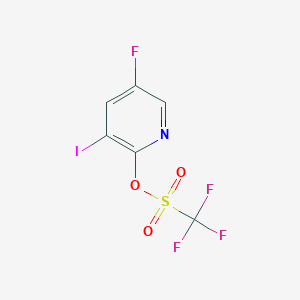
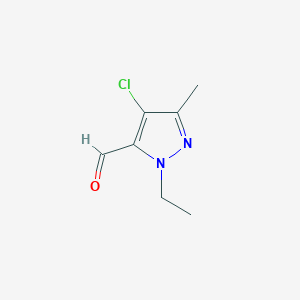
![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)
amine](/img/structure/B1454388.png)
![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)
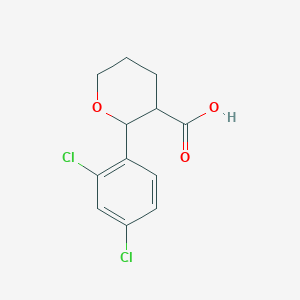
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

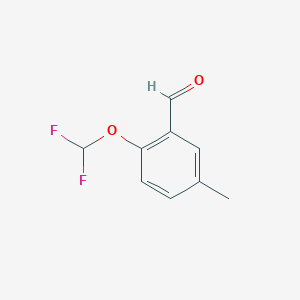
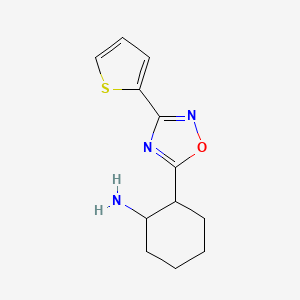
![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)
